o-(5-Chloro-2-methoxybenzyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
O-[(5-chloro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChI Key |
GFGYMCCYOCCAON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CON |
Origin of Product |
United States |
Synthetic Methodologies for O 5 Chloro 2 Methoxybenzyl Hydroxylamine and Analogous Structures
Direct Synthesis Approaches
Direct methods aim to construct the core structure of o-(5-Chloro-2-methoxybenzyl)hydroxylamine by forming the key oxygen-carbon bond in a single or a few straightforward steps.
Alkylation of Hydroxylamine (B1172632) with Benzyl (B1604629) Halides
Direct alkylation is a conventional method for forming C-O bonds. In this approach, a benzyl halide, such as 5-chloro-2-methoxybenzyl chloride, reacts with hydroxylamine or its derivatives. However, the reaction with free hydroxylamine can be complex because hydroxylamine is a bidentate nucleophile, possessing nucleophilic sites at both the nitrogen and oxygen atoms. This can lead to a mixture of N-alkylated, O-alkylated, and di-alkylated products. thieme-connect.de
To achieve regioselectivity and favor O-alkylation, protected forms of hydroxylamine are often employed. For instance, N-hydroxyurethane can be used as a synthetic equivalent of hydroxylamine where the nitrogen is protected, directing the alkylation to the oxygen atom. arabjchem.org The reaction sequence involves the O-benzylation of N-hydroxyurethane with the appropriate benzyl halide in the presence of a base like sodium ethoxide. The resulting O-benzyl carbethoxyhydroxamate is then hydrolyzed using an aqueous alkali solution to yield the desired O-benzyl hydroxylamine. arabjchem.org
Another strategy involves the use of phase-transfer catalysts, which can facilitate the alkylation of hydroximic acid esters, followed by hydrolysis to the O-substituted hydroxylamine. google.com
Table 1: Comparison of Direct Alkylation Strategies
| Hydroxylamine Source | Key Reagent/Condition | Primary Product | Advantage | Challenge |
|---|---|---|---|---|
| Hydroxylamine | Benzyl Halide, Base | Mixture of O- and N-alkylated products | Simple reagents | Poor selectivity thieme-connect.de |
| N-Hydroxyurethane | Benzyl Halide, Sodium Ethoxide | O-benzyl carbethoxyhydroxamate | High O-selectivity arabjchem.org | Requires subsequent hydrolysis step arabjchem.org |
| Hydroximic acid ester | Benzyl Halide, Base, Phase-Transfer Catalyst | O-benzyl oxime ether | Good for specific substrates | Multi-step process involving hydrolysis google.com |
Mitsunobu Reaction with N-Hydroxyphthalimide and Subsequent Deprotection
The Mitsunobu reaction is a powerful and versatile method for the synthesis of O-substituted hydroxylamines from alcohols. nih.govnih.gov This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups with a predictable inversion of stereochemistry at the alcohol carbon. nih.govorganic-chemistry.org In the context of synthesizing this compound, the starting material would be 5-chloro-2-methoxybenzyl alcohol.
The first step involves the reaction of the alcohol with an acidic N-hydroxy compound, typically N-hydroxyphthalimide (NHPI), in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The alcohol is activated by the Mitsunobu reagents, forming an oxyphosphonium salt, which is then displaced by the nucleophilic N-hydroxyphthalimide to form an N-alkoxyphthalimide intermediate. organic-chemistry.orgnii.ac.jp
The second crucial step is the deprotection of the N-alkoxyphthalimide to release the free O-substituted hydroxylamine. The classic method for this transformation is hydrazinolysis, using hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) or methanol. reddit.com However, hydrazinolysis can sometimes be harsh. A milder, near-neutral alternative involves a two-stage, one-flask procedure using sodium borohydride (B1222165) (NaBH₄) in isopropanol, followed by the addition of acetic acid. organic-chemistry.orgmdma.ch This method reduces the phthalimide (B116566) to an o-hydroxymethyl benzamide (B126) intermediate, which then lactonizes to release the primary amine (in this case, the O-benzylhydroxylamine) and phthalide (B148349) as a byproduct that can be easily removed. organic-chemistry.orgmdma.ch
Table 2: Reagents and Conditions for Mitsunobu/Deprotection Sequence
| Step | Key Reagents | Intermediate/Product | Typical Conditions |
|---|---|---|---|
| 1. Mitsunobu Reaction | Alcohol, N-Hydroxyphthalimide, PPh₃, DIAD/DEAD | N-alkoxyphthalimide | Anhydrous THF or Toluene, 0 °C to RT nih.govorganic-synthesis.com |
| 2a. Deprotection (Classic) | Hydrazine hydrate | O-substituted hydroxylamine | Methanol or Ethanol, Reflux reddit.com |
| 2b. Deprotection (Mild) | 1. NaBH₄ in 2-propanol/H₂O; 2. Acetic Acid | O-substituted hydroxylamine | 1. Stir at RT; 2. Heat to ~80°C organic-chemistry.orgmdma.ch |
Reductive Amination Strategies for O-Substituted Hydroxylamines
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org This process can be adapted for the synthesis of N,O-disubstituted hydroxylamines. The strategy involves the reaction of a carbonyl compound with an O-substituted hydroxylamine, or conversely, an amine with a suitable carbonyl precursor, to form an intermediate imine or oxime, which is then reduced in situ. masterorganicchemistry.com
For synthesizing a compound like this compound, the most direct adaptation would be the reaction of 5-chloro-2-methoxybenzaldehyde (B1307231) with hydroxylamine to form the corresponding oxime. This oxime could then be reduced. However, the more common application of reductive amination in this context is for producing N,O-disubstituted hydroxylamines by reacting an aldehyde or ketone with a pre-formed O-monosubstituted hydroxylamine. nih.gov
A key aspect of this method is the choice of reducing agent. The reducing agent must be capable of reducing the C=N bond of the imine or oxime intermediate without reducing the initial carbonyl compound. masterorganicchemistry.com Mild hydride reagents are often preferred. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for the protonated iminium ion over the carbonyl group under weakly acidic conditions. wikipedia.orgmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and less toxic alternative that has gained popularity. masterorganicchemistry.com
Oxime Ether Reduction Pathways
The reduction of oxime ethers presents a direct pathway to N,O-disubstituted hydroxylamines. nih.govresearchgate.net This method is valuable due to its high step- and atom-economy. nih.gov The synthesis begins with the formation of an oxime from a corresponding aldehyde or ketone, such as 5-chloro-2-methoxybenzaldehyde, and hydroxylamine. The resulting oxime is then O-alkylated, or an oxime ether is formed directly. The critical step is the selective reduction of the C=N double bond of the oxime ether to yield the hydroxylamine.
A significant challenge in this pathway is preventing the reductive cleavage of the labile N-O bond, which would lead to the formation of a primary amine as an undesired byproduct. researchgate.netepfl.ch Traditional methods often relied on stoichiometric borohydrides. nih.gov More recent advancements have focused on catalytic methods. For instance, catalytic hydrogenation using platinum-based heterogeneous catalysts in the presence of a strong acid can be effective. epfl.ch Furthermore, earth-abundant metal catalysts, such as those based on nickel, have been developed for the asymmetric reduction of oximes to chiral N,O-disubstituted hydroxylamines with high yields and enantioselectivity. nih.gov
Table 3: Selected Reducing Systems for Oxime Ether Reduction
| Reducing Agent/System | Key Features | Potential Byproducts |
|---|---|---|
| Stoichiometric Borohydrides (e.g., NaBH₄) | Readily available, simple procedure | Primary amines (from N-O bond cleavage) nih.gov |
| Catalytic Hydrogenation (e.g., Pt catalyst, H₂) | High atom economy, scalable | Primary amines, requires acid co-catalyst epfl.ch |
| Nickel Catalysis (Asymmetric) | Provides chiral hydroxylamines, high enantioselectivity | Requires specific ligands and conditions nih.gov |
| Diborane | Effective for reducing oximes and their ethers | Can lead to N-O cleavage if not controlled nsf.gov |
Indirect Synthetic Routes and Precursor Chemistry
Indirect routes involve the synthesis of precursors that can be chemically transformed into the final O-substituted hydroxylamine product. These methods often center on the unique reactivity of hydroxylamine derivatives.
Utilization of O-Substituted Hydroxylamine Reagents as Electrophilic Aminating Agents
While not a synthetic route tothis compound, this section describes the chemistry of the product class itself, where these compounds act as precursors for forming other molecules. O-substituted hydroxylamines, particularly those with an electron-withdrawing group attached to the oxygen, are potent electrophilic aminating agents. nih.govresearchgate.net They function as a source of an amino group (NH₂) or its equivalent. nih.gov
These reagents facilitate a variety of bond-forming reactions, including C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. nih.gov The reactivity can be modulated by changing the substituent on the oxygen, which acts as a leaving group. researchgate.net For example, reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) have shown remarkable potential in stereo- and regioselective amination reactions. nih.gov
In recent years, the development of novel hydroxylamine-derived aminating reagents has enabled transition metal-catalyzed C-H amination reactions. nih.govrsc.org These methods allow for the direct installation of unprotected amino groups into various organic molecules, such as arenes and alkenes, which is a highly efficient strategy that avoids protecting-group manipulations. nih.govrsc.org
Derivatization from Substituted Benzyl Alcohols
A primary and straightforward route to O-substituted hydroxylamines involves the derivatization of the corresponding substituted benzyl alcohols. This approach leverages the reactivity of the benzylic hydroxyl group, converting it into a suitable leaving group for subsequent nucleophilic substitution by a hydroxylamine equivalent.
One effective method is a one-pot synthesis that begins with the O-benzylation of a protected hydroxylamine, such as N-hydroxyurethane, using a substituted benzyl chloride (which can be synthesized from the corresponding benzyl alcohol). This is followed by deprotection under basic conditions to yield the desired O-benzyl hydroxylammonium salt. researchgate.netarabjchem.org This process is noted for its chemo- and regio-selectivity, offering high yields and a simplified purification process, as the final product can be readily separated as a hydrochloride salt. arabjchem.org
The general scheme for this transformation can be summarized as follows:
Activation of the Alcohol : The benzyl alcohol is first converted to a more reactive species, typically a benzyl halide (e.g., benzyl chloride), using a reagent like thionyl chloride (SOCl₂).
Nucleophilic Substitution : The resulting benzyl halide is reacted with a protected hydroxylamine, such as N-hydroxyphthalimide or N-hydroxyurethane, in the presence of a base.
Deprotection : The protecting group is removed, often through hydrazinolysis (for phthalimide) or basic hydrolysis (for urethane), to liberate the final O-substituted hydroxylamine. researchgate.net
| Parameter | Description | Relevance to Synthesis |
| Starting Material | Substituted Benzyl Alcohol (e.g., 5-Chloro-2-methoxybenzyl alcohol) | The core structure providing the benzyl moiety. |
| Key Intermediates | Substituted Benzyl Halide, N-protected-O-benzylhydroxylamine | Reactive species enabling the formation of the C-O-N linkage. |
| Hydroxylamine Source | N-hydroxyurethane, N-hydroxyphthalimide | Nucleophile that introduces the hydroxylamine group. |
| Key Advantage | High chemo- and regio-selectivity, straightforward purification. arabjchem.org | Ensures the desired isomer is formed and can be easily isolated. |
Hydroxylamine-Mediated C-C Amination via Aza-Hock Rearrangement
A more complex and indirect, yet powerful, method for synthesizing aniline (B41778) structures from benzyl alcohol precursors involves a hydroxylamine-mediated C-C amination that proceeds through an aza-Hock rearrangement. nih.gov While the final product of this reaction is an aniline rather than a hydroxylamine, the mechanism involves the in situ formation of a reactive O-benzylhydroxylamine intermediate. springernature.comuni-heidelberg.de
The reaction is typically carried out by treating a benzyl alcohol with an arylsulfonyl hydroxylamine (e.g., TsONHMe, where Ts is a tosyl group) in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). springernature.comresearchgate.net The proposed mechanism involves four key steps:
Generation of a benzyl cation from the benzyl alcohol via solvolysis.
Formation of a reactive O-benzylhydroxylamine intermediate.
This intermediate undergoes an aza-Hock rearrangement, which involves aryl migration to form an iminium salt.
Finally, the iminium salt is hydrolyzed to yield the corresponding aniline. springernature.com
This methodology has a broad substrate scope, proving effective for a variety of substituted benzyl alcohols and their surrogates, such as ethers, esters, and halides. nih.govresearchgate.net The choice of aminating reagent allows for the synthesis of both primary and secondary anilines. researchgate.net
| Reaction Component | Role | Example(s) |
| Substrate | Benzyl cation precursor | Benzyl alcohols, benzyl ethers, benzyl esters nih.gov |
| Aminating Reagent | Hydroxylamine source | Arylsulfonyl hydroxylamines (ArSO₂ONHR) springernature.com |
| Solvent | Promotes solvolysis | Fluorinated alcohols (HFIP, TFE) springernature.comresearchgate.net |
| Key Intermediate | Undergoes rearrangement | O-benzylhydroxylamine derivative springernature.comuni-heidelberg.de |
| Final Product | Result of rearrangement and hydrolysis | Substituted aniline researchgate.net |
Electrosynthesis of Oxime Ethers as Intermediates
Electrosynthesis offers a green and efficient alternative for preparing hydroxylamines, often proceeding through oxime or oxime ether intermediates. researchgate.net This strategy avoids the need for harsh chemical oxidants or reductants by using electricity to drive the desired transformations. The synthesis of a target hydroxylamine can be envisioned as a two-step process: the formation of an oxime ether, followed by its selective reduction.
A one-pot electrosynthesis can be employed to produce oximes under ambient conditions. For instance, cyclohexanone (B45756) oxime has been synthesized from cyclohexanone and aqueous nitrate (B79036) as the nitrogen source, using a Zn-Cu alloy catalyst to drive the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then reacts in situ with the ketone. nih.gov
The subsequent reduction of the oxime ether to the corresponding hydroxylamine is a critical step. Catalytic reduction presents a direct approach, but it faces the challenge of selectively reducing the C=N bond without cleaving the weaker N-O bond, which would lead to an amine as a side product. researchgate.netnih.gov Electrocatalytic strategies are being developed to overcome this. For example, the conversion of benzaldoxime (B1666162) to N-benzylhydroxylamine has been achieved with high selectivity using a CuS catalyst, which optimizes the adsorption of intermediates and suppresses the undesired N-O bond cleavage. researchgate.net
| Stage | Method | Key Features |
| Oxime Ether Formation | One-pot chemical synthesis | Reaction of an aldehyde/ketone with hydroxylamine hydrochloride and an alkyl halide in the presence of a base like K₂CO₃. jocpr.com |
| Oxime Ether Formation | Electrosynthesis | In situ generation of hydroxylamine from sources like nitrate, followed by condensation with a carbonyl compound. nih.gov |
| Oxime Ether Reduction | Electrocatalytic Hydrogenation | Use of specific catalysts (e.g., CuS) to selectively reduce the C=N bond while preserving the N-O bond. researchgate.net |
Stereoselective and Asymmetric Synthesis Considerations
The synthesis of chiral hydroxylamines is of significant interest, and stereoselectivity is a critical consideration. A major strategy for achieving this is the asymmetric reduction of prochiral oximes or oxime ethers. nih.gov The geometry of the C=N double bond in the oxime precursor (E- or Z-diastereoisomers) can significantly influence the reactivity and stereochemical outcome of the reduction. nih.gov
Significant progress has been made in developing catalytic systems for this transformation. Chiral catalysts based on transition metals have shown high efficacy:
Iridium Catalysis : Chiral cyclometalated Cp*Ir(III) complexes have been used for the highly stereoselective reduction of oximes under hydrogen pressure, achieving high enantiomeric excess (e.e.). mdpi.com DFT studies have shown that the hydride transfer step is chirality-determining. nih.gov
Nickel Catalysis : Earth-abundant nickel catalysts have also been successfully employed for the asymmetric reduction of oximes, providing N,O-disubstituted hydroxylamines in excellent yields and up to 99% e.e. mdpi.com
These methods allow for the creation of specific stereoisomers, which is crucial for applications in pharmaceuticals and materials science.
| Catalyst System | Key Features | Performance Metrics |
| Chiral Iridium(III) Complex | Operates under H₂ pressure with a Brønsted acid co-catalyst. mdpi.com | High catalyst turnovers (up to 4000) and excellent enantioselectivity. nih.govmdpi.com |
| Chiral Nickel Complex | Utilizes an earth-abundant metal. mdpi.com | Excellent yields (up to 99%) and enantiomeric excess (up to 99%). mdpi.com |
| Palladium Catalysis | Used for hydroaminoxylation of conjugated dienes to form allylic hydroxylamines. mdpi.com | Generates allylic oximes asymmetrically, which are then reduced. mdpi.com |
Scale-Up Considerations for Research and Development
Transitioning a synthetic route from a laboratory benchtop to a larger research and development or pilot scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. labmanager.com For the synthesis of hydroxylamine derivatives, several key factors must be considered.
Thermal Management : Many of the reactions involved, such as those using strong acids or bases, can be highly exothermic. While a small lab flask can dissipate heat quickly, a large reactor has a much lower surface-area-to-volume ratio, making heat removal more difficult. This can lead to thermal runaways if not properly controlled. labmanager.com
Reagent Handling and Stoichiometry : On a larger scale, the handling of hazardous reagents requires stringent safety protocols. orgsyn.org Furthermore, processes are often redesigned to use whole containers of materials to simplify logistics, which may require adjusting the batch size around a key, hard-to-handle reagent. labmanager.com
Kinetics and Reaction Time : Heat-up and cool-down cycles are significantly longer in large vessels. This increased reaction time can impact product stability, yield, and the formation of impurities. labmanager.com
Mixing and Homogeneity : Ensuring that reactants are mixed thoroughly and that temperature is uniform throughout a large reactor is critical for consistent results. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced yield. rsc.org
Purification Methods : Purification by column chromatography, common in the lab, is often impractical for large quantities. Alternative methods like crystallization, distillation, or salt formation become necessary. The synthesis of O-benzyl hydroxylammonium salts is advantageous in this regard, as crystallization is often a viable purification strategy. arabjchem.org
Safety and Stability : Hydroxylamines can be unstable, and a thorough hazard analysis and risk assessment must be conducted before any scale-up operation. orgsyn.org This includes understanding the thermal stability of all intermediates and the final product.
| Consideration | Lab Scale (Grams) | R&D Scale (Kilograms) |
| Heat Transfer | High surface-area-to-volume ratio; rapid cooling. | Low surface-area-to-volume ratio; requires cooling jackets/coils. labmanager.com |
| Mixing | Magnetic or overhead stirring; generally efficient. | Requires powerful mechanical stirrers and baffle design for homogeneity. rsc.org |
| Purification | Often relies on column chromatography. | Requires scalable methods like crystallization or distillation. |
| Safety | Standard personal protective equipment. | Requires extensive process hazard analysis (PHA) and engineering controls. orgsyn.org |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Controlled pumping; rate is critical to manage exotherms. |
Chemical Reactivity and Transformations of O 5 Chloro 2 Methoxybenzyl Hydroxylamine
Reactions of the Hydroxylamine (B1172632) Moiety
The hydroxylamine group is the primary site of reactivity, characterized by the nucleophilicity of the nitrogen atom and the lability of the N-O bond under certain conditions.
Oxime Formation with Carbonyl Compounds
A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. o-(5-Chloro-2-methoxybenzyl)hydroxylamine readily undergoes this reaction, where the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding O-substituted oxime ether. This transformation is a reliable method for the protection of carbonyl groups or for the synthesis of oximes as stable, crystalline derivatives.
The general reaction proceeds as follows:
R¹(R²)C=O + H₂N-O-CH₂-Ar → R¹(R²)C=N-O-CH₂-Ar + H₂O
(where Ar = 5-Chloro-2-methoxyphenyl)
This reaction is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack without protonating the hydroxylamine reactant excessively.
Table 1: Examples of Oxime Ether Formation
Nucleophilic Additions and Condensation Reactions
Beyond simple oxime formation, the nucleophilic character of the hydroxylamine nitrogen enables its participation in a variety of other addition and condensation reactions. For instance, in multicomponent reactions, it can act as a key building block for the synthesis of complex heterocyclic systems. A notable example is the condensation with β-dicarbonyl compounds and aldehydes to form substituted isoxazoles or other related heterocycles. These reactions often proceed through a cascade of events, starting with the formation of an oxime or enamine intermediate, followed by an intramolecular cyclization and dehydration.
Amination Reactions (e.g., C-N, N-N, O-N, S-N bond formation)
The hydroxylamine moiety can serve as a source of nitrogen in various bond-forming reactions.
C-N Bond Formation : O-substituted hydroxylamines are valuable reagents in modern transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds. In processes analogous to the Buchwald-Hartwig amination, this compound can be coupled with aryl halides or triflates using a palladium or copper catalyst to form N-aryl, O-benzyl hydroxylamine derivatives. Furthermore, under specific conditions, hydroxylamines can act as "electrophilic amination" agents. nih.govmdpi.com After activation of the oxygen atom (e.g., by acylation), the nitrogen becomes susceptible to attack by carbon nucleophiles like Grignard reagents or organozinc compounds, providing a route to tertiary amines. nih.gov
N-N Bond Formation : The formation of hydrazine (B178648) derivatives from hydroxylamines is a known transformation. This can occur through pathways involving O-acylhydroxylamine intermediates, which then undergo rearrangement to form an N-N bond. researchgate.net This reactivity opens pathways to complex hydrazine-containing molecules.
O-N Bond Formation : Direct N-O bond formation can be achieved by reacting magnesium amides with perester electrophiles. acs.orgnih.gov This allows for the synthesis of N,N,O-trisubstituted hydroxylamines, an important class of molecules in medicinal chemistry. acs.orgnih.gov
S-N Bond Formation : In the presence of a suitable catalyst, such as hydroxylamine hydrochloride itself, the nitrogen of the hydroxylamine can be incorporated into sulfur-containing molecules. An example is the transamidation of primary thioamides, where the C(S)-N bond is cleaved and a new S-N bond is formed with an incoming amine, a reaction facilitated by hydroxylamine derivatives. rsc.org Oxidative coupling strategies also enable the direct formation of S-N bonds between thiols and amines. researchgate.net
Cyclization Reactions and Heterocycle Formation (e.g., 1,2-Oxazines)
This compound is a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The specific heterocycle formed depends on the reaction partner and conditions. For example, reaction with α,β-unsaturated ketones can lead to the formation of isoxazolines via a Michael addition followed by cyclization.
The synthesis of six-membered 1,2-oxazine rings, and their derivatives, is a significant application of hydroxylamine chemistry. researchgate.net While multiple synthetic routes exist, a common strategy involves the cycloaddition of nitroso compounds (which can be generated in situ from hydroxylamines) with dienes. Alternatively, the cyclization of γ,δ-unsaturated oximes can yield dihydro-1,2-oxazines. The O-benzyl group in the title compound can be retained during these transformations or can be used as a protecting group that is later removed. researchgate.netmdpi.com
Hydrogenolysis and Debenzylation Reactions
The 5-chloro-2-methoxybenzyl group attached to the oxygen atom serves as a protecting group for the hydroxylamine functionality. This group can be selectively cleaved under specific reductive conditions, most commonly through catalytic hydrogenolysis. In this reaction, the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The weak O-CH₂Ar bond is cleaved, liberating the free hydroxylamine (or ammonia, depending on the extent of reduction) and producing 5-chloro-2-methoxytoluene as a byproduct. This deprotection strategy is fundamental in multi-step syntheses where the reactive hydroxylamine needs to be unmasked at a late stage.
Reactivity of the Substituted Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the chloro group (-Cl), and the benzyloxyamine group (-CH₂ONH₂).
Directing Effects :
Methoxy Group (-OCH₃) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via a powerful +R (resonance) effect. quora.com
Chloro Group (-Cl) : This is a deactivating, ortho, para-directing group. It withdraws electron density via a -I (inductive) effect, making the ring less reactive than benzene (B151609), but directs incoming electrophiles to the ortho and para positions via a +R effect. stackexchange.com
Benzyloxyamine Group (-CH₂ONH₂) : This group is attached via a methylene (B1212753) spacer, so its electronic influence on the ring is primarily a weak -I (inductive) effect, making it weakly deactivating.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Thus, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield primarily a mixture of 3- and 6-substituted products. wikipedia.orgmsu.edu The steric bulk of the benzyloxyamine group at C1 may slightly favor substitution at the C6 position over the C3 position.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. byjus.commsu.edu The rate and regioselectivity of such reactions on the this compound ring are determined by the combined electronic effects of the chloro and methoxy substituents. organicchemistrytutor.com
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. youtube.com It increases the electron density of the aromatic ring through a strong resonance effect (+R), making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com The lone pairs on the oxygen atom are delocalized into the π-system of the ring, particularly at the positions ortho and para to the substituent. youtube.com
Chloro Group (-Cl): The chloro group is a deactivating group, yet it is also an ortho, para-director. organicchemistrytutor.comualberta.ca It withdraws electron density from the ring through its inductive effect (-I) due to its high electronegativity, which makes the ring less reactive than benzene. However, it can donate electron density via a weaker resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. ualberta.ca
Directing Effects in Concert:
When multiple substituents are present, the most strongly activating group typically governs the position of substitution. ualberta.ca In this compound, the methoxy group's activating effect is dominant over the deactivating effect of the chlorine atom.
The available positions for substitution on the ring are C3, C4, and C6 (numbering from the CH₂ONH₂ group as C1).
The methoxy group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5, which is blocked by chlorine).
The chloro group at C5 directs to its ortho positions (C4 and C6) and its para position (C2, blocked by methoxy).
Therefore, the primary site for electrophilic attack is predicted to be the C3 position , which is strongly activated and sterically accessible. Secondary substitution might occur at the C6 position, though this is less favored.
| Position | Influence of -OCH₃ (at C2) | Influence of -Cl (at C5) | Predicted Reactivity |
|---|---|---|---|
| C3 | Ortho (Activating) | Meta | Most Favorable |
| C4 | Meta | Ortho (Deactivating) | Less Favorable |
| C6 | Meta | Ortho (Deactivating) | Less Favorable |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.com For this specific substrate, the high reactivity imparted by the methoxy group would likely require mild reaction conditions to avoid polysubstitution or side reactions. libretexts.org
Transformations Involving Chlorine and Methoxy Substituents
Beyond reactions on the aromatic ring itself, the chloro and methoxy groups can undergo their own transformations.
Transformations of the Methoxy Group: The aryl methyl ether linkage is susceptible to cleavage under strong acidic or Lewis acidic conditions. This process, known as O-demethylation, converts the methoxy group into a hydroxyl group (phenol). chem-station.com Common reagents for this transformation include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). chem-station.comwikipedia.orgcommonorganicchemistry.com The reaction with BBr₃ is often preferred as it can be carried out at lower temperatures. chem-station.comcommonorganicchemistry.com This transformation would yield o-(5-chloro-2-hydroxybenzyl)hydroxylamine.
Transformations of the Chlorine Group: The chlorine atom on the aromatic ring is generally unreactive towards traditional nucleophilic substitution (Sₙ2 type). However, it can be replaced via nucleophilic aromatic substitution (SₙAr) if the ring is sufficiently activated by strong electron-withdrawing groups, which is not strongly the case here. chemistrysteps.comlibretexts.org More modern methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), could potentially be employed to replace the chlorine atom with other functional groups like boronic acids, amines, or alcohols. These reactions have greatly expanded the scope of transformations possible for aryl halides.
Mechanisms of Key Transformations
Understanding the mechanisms of these reactions provides insight into the reactivity and product formation.
Mechanism of Electrophilic Aromatic Substitution: The generally accepted mechanism for EAS proceeds in two steps. msu.edu
Formation of the Sigma Complex: The electrophile (E⁺) attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The formation of this intermediate is the slow, rate-determining step. For this compound, attack at the C3 position yields a particularly stable arenium ion because the positive charge can be delocalized onto the methoxy group's oxygen atom, providing an additional resonance structure.
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex. byjus.com This is a fast step that restores the aromaticity of the ring, resulting in the substituted product.
Mechanism of Methoxy Group Cleavage (O-Demethylation with HBr): The cleavage of the aryl methyl ether bond by a strong acid like HBr follows a pathway involving nucleophilic substitution at the methyl group. chem-station.com
Protonation: The oxygen atom of the methoxy group is protonated by the strong acid, forming an oxonium ion. This makes the ether a better leaving group.
Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon of the methyl group in an Sₙ2 reaction. chem-station.com The C-O bond is broken, yielding the phenol, bromomethane, and regenerating the acid catalyst. This mechanism occurs at the methyl carbon rather than the aromatic carbon because an Sₙ2 reaction at an sp²-hybridized carbon is not feasible. libretexts.org
Theoretical and Computational Chemistry of O 5 Chloro 2 Methoxybenzyl Hydroxylamine
Molecular Structure and Conformational Analysis
A thorough conformational analysis of o-(5-Chloro-2-methoxybenzyl)hydroxylamine would involve identifying the most stable three-dimensional arrangements of its atoms. This is typically achieved by calculating the potential energy surface of the molecule, identifying various conformers (rotational isomers), and determining their relative energies. researchgate.netresearchgate.net For this specific molecule, key areas of conformational flexibility would include rotation around the C-O bond of the methoxy (B1213986) group, the C-C bond between the benzyl (B1604629) group and the aromatic ring, and the C-N and N-O bonds of the hydroxylamine (B1172632) moiety. However, no specific studies detailing the preferred conformations or the energy barriers between different conformers of this compound have been found.
Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO analysis, NBO analysis)
The electronic structure of a molecule provides deep insights into its reactivity. acs.org Analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy calculations are fundamental in predicting how a molecule will interact with other species. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. multidisciplinaryjournals.com Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing electron density in terms of localized bonds and lone pairs, revealing details about hybridization and intramolecular interactions like hyperconjugation. multidisciplinaryjournals.comrsc.org
For this compound, such analyses would pinpoint the likely sites for nucleophilic and electrophilic attack and quantify the electronic influence of the chloro and methoxy substituents on the benzene (B151609) ring and the hydroxylamine group. Despite the common application of these methods to similar aromatic compounds, specific HOMO-LUMO energy values, molecular orbital visualizations, and NBO data for this compound are not documented in the available literature. researchgate.netnih.gov
Reaction Mechanism Elucidation via DFT Calculations
DFT calculations are a powerful tool for mapping out the pathways of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies and reaction enthalpies, thereby elucidating the most likely mechanism. researchgate.net For this compound, one could theoretically study its synthesis, decomposition, or its reactions with other molecules. For instance, its role as a potential precursor in the synthesis of other compounds could be modeled. However, no published DFT studies on the reaction mechanisms involving this specific hydroxylamine derivative were identified.
Solvent Effects on Reactivity and Conformation
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. acs.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. Such studies would reveal how the stability of different conformers of this compound and the energy barriers of its potential reactions change in different solvent environments (e.g., polar vs. non-polar). This information is crucial for understanding and optimizing reaction conditions. As with the other areas of computational analysis, specific research detailing the impact of solvents on this particular compound is currently unavailable.
Advanced Analytical Methodologies in Research on O 5 Chloro 2 Methoxybenzyl Hydroxylamine
Spectroscopic Techniques for Structural Elucidation of Intermediates and Products (e.g., NMR, HRMS, IR)
Spectroscopic methods are indispensable for the detailed structural elucidation of o-(5-Chloro-2-methoxybenzyl)hydroxylamine and its related reaction intermediates and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons, the methoxy (B1213986) group, and the methylene (B1212753) protons of the benzyl (B1604629) group, with their chemical shifts and coupling patterns providing information about their substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy complements this by identifying all unique carbon environments within the molecule.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the protonated molecule, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H and O-H stretching of the hydroxylamine (B1172632) group, C-O stretching of the methoxy group and the ether linkage, and C-Cl stretching, as well as vibrations associated with the aromatic ring.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Distinct signals for aromatic, methoxy, and methylene protons. | Proton environment and connectivity. |
| ¹³C NMR | Signals for all unique carbon atoms. | Carbon skeleton of the molecule. |
| HRMS | Highly accurate mass-to-charge ratio. | Elemental composition and molecular formula confirmation. |
| IR | Characteristic absorption bands for N-H, O-H, C-O, and C-Cl bonds. | Identification of functional groups. |
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are fundamental for assessing the purity of this compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile pharmaceutical intermediates. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be typically employed. The retention time and peak purity can be monitored using a UV detector.
Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. Due to the polarity of the hydroxylamine group, derivatization might be necessary to improve its thermal stability and chromatographic behavior.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | Water/Acetonitrile or Methanol gradient | UV | Purity determination and isolation of the main compound. |
| Gas Chromatography (GC) | Polar capillary column (e.g., wax-type) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Analysis of volatile impurities; may require derivatization. |
Derivatization Strategies for Enhanced Analytical Detection in Complex Matrices (e.g., LC-MS/MS derivatization)
In complex biological or environmental matrices, trace-level detection of this compound may be required. Derivatization can significantly enhance the sensitivity and specificity of detection, particularly for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Hydroxylamine moieties can be derivatized to improve their ionization efficiency in the mass spectrometer and to introduce a specific fragmentation pattern for highly selective detection. Common derivatization reagents for hydroxylamines include:
Dansyl chloride: Reacts with the amino group to form a highly fluorescent and readily ionizable sulfonamide derivative.
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Also targets the amino group, creating a UV-active and MS-sensitive derivative.
Aldehydes or ketones: Can react with the hydroxylamine to form oximes, which may exhibit better chromatographic properties and ionization efficiency.
These derivatization strategies allow for the development of robust and sensitive LC-MS/MS methods for the quantification of this compound in challenging sample types.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its structure.
This technique yields detailed information on:
Bond lengths and angles: Providing insight into the molecular geometry.
Conformation: Revealing the preferred spatial orientation of the molecule in the crystal lattice.
Intermolecular interactions: Such as hydrogen bonding, which dictates the crystal packing.
While no public crystal structure of this compound is currently available, this method remains the gold standard for absolute structure determination in the solid phase for small molecules of pharmaceutical importance.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Hydroxamic Acids
One of the most significant applications of o-(5-Chloro-2-methoxybenzyl)hydroxylamine is as a precursor in the synthesis of hydroxamic acids. Hydroxamic acids are an important class of compounds with a wide range of biological activities, largely due to their ability to chelate metal ions within the active sites of enzymes.
The synthesis of hydroxamic acids using this compound typically involves a two-step process. First, the hydroxylamine (B1172632) derivative is reacted with an activated carboxylic acid, such as an acyl chloride or an ester, in a nucleophilic acyl substitution reaction. This step forms a protected O-benzyl hydroxamate intermediate. The subsequent step involves the removal of the 5-chloro-2-methoxybenzyl protecting group, usually through catalytic hydrogenation, to yield the final hydroxamic acid. This method provides a reliable route to hydroxamic acids, avoiding the often harsh conditions required when using free hydroxylamine.
Table 1: General Scheme for Hydroxamic Acid Synthesis
| Step | Reactants | Reaction Type | Product |
| 1. Coupling | This compound + Activated Carboxylic Acid (e.g., R-COCl) | Nucleophilic Acyl Substitution | O-(5-Chloro-2-methoxybenzyl)hydroxamate |
| 2. Deprotection | O-(5-Chloro-2-methoxybenzyl)hydroxamate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydroxamic Acid (R-CONHOH) |
Application in the Construction of Nitrogen-Containing Heterocycles
The hydroxylamine moiety of this compound is a versatile functional group for the construction of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. While direct examples involving this specific reagent are specialized, the reactivity of O-alkyl hydroxylamines is well-documented in heterocyclic chemistry.
These compounds can serve as precursors to reactive intermediates like nitrenes or can participate in cyclization and rearrangement reactions. For instance, O-substituted hydroxylamines can be used in reactions with dicarbonyl compounds or other bifunctional molecules to form rings like isoxazolidines or pyrazoles. Furthermore, they can undergo researchgate.netresearchgate.net-sigmatropic rearrangements or be used in N-amination reactions to build complex heterocyclic systems. nih.govnih.gov The 5-chloro-2-methoxybenzyl group provides stability during initial synthetic steps and can be removed later if the N-OH functionality is desired in the final heterocyclic product.
Table 2: Potential Applications in Heterocycle Synthesis
| Synthetic Strategy | Description | Potential Heterocyclic Product |
| Cyclocondensation | Reaction with 1,3-dielectrophiles (e.g., α,β-unsaturated ketones) to form a new ring. | Isoxazolidines, Dihydropyrazoles |
| Nitrene Insertion | Generation of a reactive nitrene intermediate that can undergo intramolecular C-H insertion to form saturated N-heterocycles. researchgate.net | Pyrrolidines, Piperidines |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Rearrangement of N-arylated O-vinylhydroxylamines (formed in situ) to construct indole (B1671886) scaffolds. nih.gov | Indoles, Tetrahydroquinolines |
Utility in the Synthesis of Advanced Organic Scaffolds
An organic scaffold is the core structure of a molecule to which various functional groups can be attached. This compound serves as a valuable building block for creating advanced and diverse organic scaffolds for medicinal chemistry and materials science. The presence of multiple functionalization points—the aromatic ring, the methoxy (B1213986) group, and the protected hydroxylamine—allows for the systematic modification and elaboration of its structure.
The "5-chloro-2-methoxybenzyl" motif itself is found within more complex molecules that have been investigated for their biological activity. For example, scaffolds containing the 5-chloro-2-methoxy-N-(phenyl)benzamide core have been synthesized and evaluated as potential anti-cancer agents. researchgate.net This demonstrates the relevance of the substitution pattern on the benzyl (B1604629) group for biological recognition. By using this compound, chemists can incorporate this specific, biologically relevant fragment into larger and more complex scaffolds, enabling the exploration of new chemical space in drug discovery programs.
Development of Combinatorial Libraries for Chemical Research
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. This compound is well-suited for use in the solid-phase synthesis of combinatorial libraries, particularly for hydroxamic acids.
In this approach, the hydroxylamine derivative can be anchored to a solid support, such as a polymer resin. This immobilized reagent is then treated with a diverse array of building blocks, such as a collection of different carboxylic acids. After the coupling reactions are complete, the desired products are cleaved from the solid support. This method simplifies the purification process and is amenable to automation, allowing for the efficient generation of thousands of distinct compounds. The creation of such libraries of hydroxamic acids is particularly valuable for screening against metalloenzyme targets in the search for new therapeutic agents.
Molecular and Biochemical Interaction Studies Non Clinical Focus
Investigations into Protein Target Modulation Mechanisms (e.g., IDO1 inhibition at enzymatic level)
Research into the O-alkylhydroxylamine class of compounds, to which o-(5-Chloro-2-methoxybenzyl)hydroxylamine belongs, has identified Indoleamine 2,3-dioxygenase-1 (IDO1) as a primary protein target. nih.gov IDO1 is a heme-containing enzyme that plays a crucial role in tryptophan metabolism and is implicated in pathological immune suppression, making it a significant target in various disease contexts. nih.gov
The inhibitory mechanism of O-alkylhydroxylamines against IDO1 is believed to be mechanism-based, stemming from their design as stable structural mimics of a proposed heme-iron bound alkylperoxy transition or intermediate state in the IDO1 catalytic cycle. nih.gov Evidence strongly suggests that these compounds exert their inhibitory effect by directly coordinating with the heme iron within the active site of the IDO1 enzyme. nih.gov
Kinetic analyses performed on representative compounds from this class have indicated an uncompetitive mode of inhibition. nih.gov This suggests that the inhibitor preferentially binds to the enzyme-substrate complex. Furthermore, dose-response studies have shown the inhibition to be reversible and to occur in a one-to-one interaction between the inhibitor and the IDO1 enzyme. nih.gov While an uncompetitive mode of inhibition might seem at odds with direct binding to the heme iron, it is not without precedent for IDO1 inhibitors. For instance, 4-phenylimidazole (B135205) also binds to the heme iron yet can demonstrate noncompetitive or uncompetitive inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies in in vitro Enzymatic Assays
Systematic structure-activity relationship (SAR) studies on a series of over forty O-benzylhydroxylamine derivatives have provided valuable insights into the structural requirements for potent IDO1 inhibition. These studies have primarily focused on modifications to the aromatic ring and the linker connecting it to the hydroxylamine (B1172632) moiety. nih.gov
The parent compound, O-benzylhydroxylamine, itself demonstrates sub-micromolar inhibition of IDO1. nih.gov Modifications to the aryl ring have shown that the introduction of halogen atoms can significantly enhance inhibitory potency. Specifically, halogenation at the meta position of the aromatic ring has proven to be particularly beneficial. In contrast, substitutions with more electronegative fluorine atoms did not lead to a significant improvement in potency compared to the parent compound. nih.gov
The addition of hydroxyl or methoxy (B1213986) groups at the ortho, meta, or para positions was found to be detrimental to the inhibitory activity. nih.gov This suggests that specific steric and electronic properties are required for optimal interaction with the enzyme's active site.
The data below summarizes the in vitro enzymatic assay results for a selection of substituted O-benzylhydroxylamine derivatives, highlighting the impact of different substituents on IDO1 inhibition.
| Compound | Substitution Pattern | IC50 (µM) nih.gov |
|---|---|---|
| O-benzylhydroxylamine | Unsubstituted | 0.81 ± 0.081 |
| O-(3-Chlorobenzyl)hydroxylamine | meta-Chloro | 0.14 |
| O-(3-Bromobenzyl)hydroxylamine | meta-Bromo | 0.15 |
| O-(3-Iodobenzyl)hydroxylamine | meta-Iodo | 0.17 |
| O-(2-Methoxybenzyl)hydroxylamine | ortho-Methoxy | > 100 |
| O-(3-Methoxybenzyl)hydroxylamine | meta-Methoxy | 5.2 |
| O-(4-Methoxybenzyl)hydroxylamine | para-Methoxy | > 100 |
| O-(2-Chlorobenzyl)hydroxylamine | ortho-Chloro | 0.29 |
| O-(4-Chlorobenzyl)hydroxylamine | para-Chloro | 0.31 |
Substrate Specificity and Binding Mode Analyses
The binding mode of O-alkylhydroxylamines to the IDO1 active site has been investigated through molecular modeling and docking studies. These analyses support the hypothesis that the hydroxylamine moiety directly coordinates with the heme iron. nih.gov
For the unsubstituted O-benzylhydroxylamine, docking studies predicted two equally plausible binding orientations. One places the inhibitor in the interior of the active site cavity near residues Phe163 and Ser167, while the other positions it at the entrance of the cavity, interacting with Phe226 and the heme propionate (B1217596) group. nih.gov
In the case of substituted derivatives, such as a meta-chloro substituted compound, the modeling suggests a preference for binding in the interior of the active site. This orientation allows for potential interactions that contribute to the observed increase in potency. nih.gov The simplicity of the O-alkylhydroxylamine scaffold raises questions about selectivity. However, studies on select potent analogs have demonstrated selectivity for IDO1 over other heme-containing enzymes like catalase and CYP3A4, suggesting a degree of specific recognition by the IDO1 active site. nih.gov
Q & A
Q. What are the recommended synthetic routes for o-(5-Chloro-2-methoxybenzyl)hydroxylamine, and how do reaction conditions influence yield?
The compound can be synthesized via reductive amination of 5-chloro-2-methoxybenzaldehyde with hydroxylamine, followed by reduction using sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) . Key factors affecting yield include:
- Stoichiometric ratios : Excess hydroxylamine (1.5–2 eq) improves imine intermediate formation.
- Temperature : Room temperature minimizes side reactions like over-reduction.
- Workup : Neutralization with aqueous NaHCO3 prevents decomposition of the hydroxylamine moiety.
Reference NMR data (δ ~4.3 ppm for CH2NHO and δ ~3.8 ppm for OCH3) and MS-ESI (expected [M+H]+ at m/z 202.6) confirm successful synthesis .
Q. How should researchers characterize the purity and stability of this compound?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurities may arise from unreacted aldehyde (retention time ~8.2 min) or byproducts like N-alkylated derivatives .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation; monitor for loss of hydroxylamine signal via ¹H-NMR .
Q. What are the critical safety considerations for handling this compound?
- Toxicity : Hydroxylamine derivatives can form mutagenic metabolites. Use PPE (gloves, goggles) and work in a fume hood.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may induce exothermic decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?
Contradictions may arise from solvent polarity or substituent electronic effects . For example:
- In polar aprotic solvents (DMF, DMSO), the hydroxylamine group acts as a nucleophile, but steric hindrance from the 5-chloro and 2-methoxy groups may slow reactions.
- Use kinetic studies (e.g., monitoring reaction progress via ¹H-NMR) to differentiate between electronic (e.g., methoxy group electron-donating effects) and steric factors .
Q. What strategies optimize the compound’s use in synthesizing heterocyclic scaffolds (e.g., oxazoles or pyrazoles)?
- Cyclization reactions : React with α,β-unsaturated ketones under acidic conditions to form oxazoles. The 5-chloro group enhances electrophilicity at the benzyl position, facilitating ring closure .
- Catalysis : Use Cu(I) catalysts for Ullmann-type couplings to introduce aryl groups without degrading the hydroxylamine moiety .
Q. How does the 5-chloro substituent influence the compound’s spectroscopic and computational properties?
- Spectroscopy : The chloro group deshields adjacent protons (e.g., CH2NHO in ¹H-NMR) and increases UV absorbance near 270 nm .
- Computational modeling : DFT calculations (B3LYP/6-31G*) show the chloro group lowers the HOMO energy (–6.2 eV vs. –5.8 eV for non-chloro analogs), enhancing electrophilic reactivity .
Q. What analytical challenges arise in quantifying trace degradation products, and how can they be mitigated?
- Degradation products : Hydrolysis may yield 5-chloro-2-methoxybenzaldehyde (detectable via GC-MS) or hydroxylamine-O-sulfonate (HPLC-MS/MS).
- Mitigation : Use deuterated internal standards (e.g., d2-labeled analogs) for accurate quantification .
Methodological Guidelines
- Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for THF) and reagent quality (≥98% purity for hydroxylamine hydrochloride) .
- Data Validation : Cross-reference experimental results with crystallographic data (e.g., CCDC entries for related structures) to confirm bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
